molecular formula C17H18F2N2OS B2577224 2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097858-48-3

2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide

Cat. No. B2577224
CAS RN: 2097858-48-3
M. Wt: 336.4
InChI Key: KKNBXEMGJCWCBB-UHFFFAOYSA-N
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Description

The compound “2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide” is a complex organic molecule that contains several functional groups and structural features . It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a thiophenyl group, which is a five-membered aromatic ring containing one sulfur atom . Additionally, it has a difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, being a cyclic structure, would contribute to the rigidity of the molecule . The presence of the sulfur atom in the thiophenyl group and the fluorine atoms in the difluorophenyl group would also influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The thiophenyl and difluorophenyl groups could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group and the electronegative fluorine atoms might increase its solubility in polar solvents .

Scientific Research Applications

Pharmacological Characterization

Compounds with structural features similar to "2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide" have been studied for their pharmacological properties, particularly as κ-opioid receptor (KOR) antagonists. Such compounds demonstrate potential for treating depression and addiction disorders by blocking KOR and MOR (μ-opioid receptors) agonist-induced analgesia and showing antidepressant-like efficacy in animal models (Grimwood et al., 2011).

Thrombin Inhibition

Similar compounds have been explored as potent thrombin inhibitors, a critical factor in the blood coagulation process. These studies involve compounds with difluoro-aryl and heteroaryl groups, indicating potential applications in developing anticoagulant therapies (Lee et al., 2007).

Fluorinating Agents

Some research focuses on the synthesis and application of novel fluorinating agents, which are crucial in organic synthesis and pharmaceutical development. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been used for site-selective fluorination of various substrates under mild conditions, showcasing the versatility of fluorinated compounds in chemical synthesis (Banks et al., 1996).

Metal Ion Ligation

Research into ligands for metal ions, especially lanthanide cations, highlights the importance of compounds with pyridine and phosphine oxide groups for forming complexes with potential applications in catalysis, material science, and luminescence. The design and synthesis of ligands capable of tridentate, tetradentate, and pentadentate docking structures on lanthanide cations are explored for their minimal steric hindrance and flexibility (Ouizem et al., 2014).

Optical and Thermal Properties of Polymers

The synthesis of novel polyimides containing heterocyclic pyridine groups, explored for their high glass transition temperature, mechanical, thermal properties, and fluorescence upon protonation, demonstrates the potential of fluorinated and pyridine-containing compounds in developing advanced materials with desirable physical properties (Wang et al., 2008).

Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in medicinal chemistry for the development of new therapeutic agents .

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2OS/c18-14-2-1-13(16(19)8-14)7-17(22)20-15-3-5-21(10-15)9-12-4-6-23-11-12/h1-2,4,6,8,11,15H,3,5,7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNBXEMGJCWCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=C(C=C(C=C2)F)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide

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